N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide
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Overview
Description
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide: is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the tetrahydro-2H-pyran ring through the oxa-6π-electrocyclization of dienones . The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds . The final step involves coupling the pyrazole and indole moieties under specific reaction conditions, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors for the cyclization steps and employing high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or indole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit a particular enzyme involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage but differ in the heterocyclic rings attached.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyrazole ring but differ in the substitution pattern and additional heterocycles.
Uniqueness: N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide is unique due to its combination of tetrahydro-2H-pyran, pyrazole, and indole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-1H-indole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-17(13-2-1-12-3-6-18-16(12)9-13)20-14-10-19-21(11-14)15-4-7-23-8-5-15/h1-3,6,9-11,15,18H,4-5,7-8H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAVFIKYCOTHCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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